molecular formula C25H19FN2O B11574517 (3E)-3-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-methyl-1,3-dihydro-2H-indol-2-one

(3E)-3-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11574517
M. Wt: 382.4 g/mol
InChI Key: XJOHBTIBWWGTBU-KGENOOAVSA-N
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Description

The compound (3E)-3-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic molecule characterized by its complex structure, which includes an indole core and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. The fluorophenyl group is then introduced via a Friedel-Crafts alkylation reaction, using a fluorobenzene derivative and a suitable catalyst such as aluminum chloride. The final step involves the formation of the methylene bridge, which can be achieved through a condensation reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener synthesis methods to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery. Its ability to interact with biological targets can be leveraged to develop new therapeutic agents.

Medicine

In medicine, the compound’s structural features may confer bioactivity, making it a potential lead compound for the development of drugs targeting specific diseases.

Industry

In industry, the compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes, due to its electronic properties.

Mechanism of Action

The mechanism of action of (3E)-3-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding. The compound’s effects are mediated through pathways involving signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3E)-3-({1-[(2-BROMOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The presence of the fluorophenyl group in (3E)-3-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its chloro and bromo analogs. This makes it a valuable compound for applications requiring high specificity and potency.

Properties

Molecular Formula

C25H19FN2O

Molecular Weight

382.4 g/mol

IUPAC Name

(3E)-3-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-1-methylindol-2-one

InChI

InChI=1S/C25H19FN2O/c1-27-23-12-6-4-10-20(23)21(25(27)29)14-18-16-28(24-13-7-3-9-19(18)24)15-17-8-2-5-11-22(17)26/h2-14,16H,15H2,1H3/b21-14+

InChI Key

XJOHBTIBWWGTBU-KGENOOAVSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5F)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5F)C1=O

Origin of Product

United States

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